4-Amino-2-bromo-6-fluorophenol

Catalog No.
S848210
CAS No.
1783544-55-7
M.F
C6H5BrFNO
M. Wt
206.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-bromo-6-fluorophenol

CAS Number

1783544-55-7

Product Name

4-Amino-2-bromo-6-fluorophenol

IUPAC Name

4-amino-2-bromo-6-fluorophenol

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2

InChI Key

MBBNTXTVTXPUDR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)Br)N

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)N

4-Amino-2-bromo-6-fluorophenol is an organic compound with the molecular formula C6H5BrFNOC_6H_5BrFNO. It is classified as a derivative of aniline and features a unique combination of bromine, fluorine, and hydroxy substituents on the benzene ring. This structure contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its role in various

  • Oxidation: The hydroxy group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine using catalytic hydrogenation or chemical reduction methods.
  • Substitution: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution, utilizing nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-Amino-2-bromo-6-fluorophenol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may possess antimicrobial effects, making it a candidate for further investigation in drug development.
  • Anticancer Activity: Preliminary research has explored its ability to inhibit cancer cell growth, though more extensive studies are needed to confirm these effects.
  • Enzyme Interaction: The compound may serve as a biochemical probe for studying enzyme interactions and metabolic pathways due to its structural features.

The synthesis of 4-Amino-2-bromo-6-fluorophenol typically involves the following steps:

  • Bromination: The starting material, 5-fluoro-4-hydroxyaniline, undergoes bromination using bromine or a brominating agent. This reaction is often conducted in organic solvents like dichloromethane or chloroform at low temperatures to ensure selective bromination.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high yield and purity .

Industrial production may utilize automated reactors for large-scale synthesis, optimizing reaction conditions to enhance efficiency.

4-Amino-2-bromo-6-fluorophenol finds diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Studies: Investigated for its potential as a biochemical probe in enzyme studies.
  • Medicinal Chemistry: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Dyes and Pigments: Utilized in developing dyes and advanced materials due to its unique chemical properties .

The interactions of 4-Amino-2-bromo-6-fluorophenol with biological targets are significant for understanding its mechanism of action. The presence of bromine and fluorine enhances binding affinity towards specific enzymes or receptors. The hydroxy group facilitates hydrogen bonding, which stabilizes these interactions and modulates biochemical pathways. This characteristic makes the compound a valuable tool in pharmacological research .

Several compounds share structural similarities with 4-Amino-2-bromo-6-fluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-fluoroanilineC6H5BrFLacks hydroxy group; different reactivity
3-Bromo-5-fluoro-4-methylanilineC9H10BrFContains methyl substituent; altered properties
3-Bromo-4-fluorophenolC6H4BrFSimilar structure but without amino group

Uniqueness

4-Amino-2-bromo-6-fluorophenol is unique due to its specific combination of functional groups—bromine, fluorine, and hydroxy—on the benzene ring. This configuration imparts distinct reactivity and biological activity compared to its analogs. The hydroxy group's presence allows for additional hydrogen bonding interactions, influencing its behavior in various applications .

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-Amino-2-bromo-6-fluorophenol through both proton and carbon-13 analyses. The compound exhibits characteristic resonances that reflect the electronic environment created by the multiple substituents on the aromatic ring [1] [2] [3].

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 4-Amino-2-bromo-6-fluorophenol displays distinct signals corresponding to the aromatic and heteroatom-bound protons. The aromatic proton signals appear in the region of 6.4-6.7 parts per million as complex multiplets, reflecting the meta-relationship to the amino group and the coupling effects from the fluorine substituent [2]. The characteristic hydrogen-fluorine coupling constants typically range from 6-10 hertz, manifesting as doublet or doublet of doublets patterns depending on the specific proton environment [5] [6].

The amino group protons resonate as a broad singlet between 4.5-5.0 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and sample concentration [2] [3]. These signals are exchangeable with deuterium oxide, confirming their assignment to the amino functionality. The phenolic hydroxyl proton appears as a broad singlet in the downfield region of 9.5-10.5 parts per million, characteristic of hydrogen-bonded phenolic systems [7] [8]. This signal also exhibits exchange behavior with deuterium oxide and shows temperature-dependent chemical shift variations.

¹³C Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the aromatic carbon framework. The aromatic carbon bearing the amino group appears around 110-120 parts per million, showing characteristic deshielding effects from the nitrogen substituent [9] [10]. The carbon atoms directly bonded to bromine and fluorine exhibit distinctive chemical shifts in the range of 140-155 parts per million, with the carbon-fluorine coupling manifesting as doublets with coupling constants of approximately 230-250 hertz [11] [5].

The quaternary aromatic carbons show varying degrees of deshielding based on their electronic environment, with the phenolic carbon appearing around 150-165 parts per million due to the electron-withdrawing effect of the oxygen atom [9] [12]. The remaining aromatic carbons resonate between 115-125 parts per million, with their exact positions influenced by the through-space and through-bond effects of the multiple substituents [2] [13].

Vibrational Spectroscopy: Infrared Fingerprint Region Interpretation

Infrared spectroscopy provides characteristic fingerprint information for 4-Amino-2-bromo-6-fluorophenol through the identification of specific vibrational modes associated with its functional groups [14] [15] [16].

Amino Group Vibrational Characteristics

The amino group exhibits two characteristic nitrogen-hydrogen stretching vibrations in the region of 3350-3450 wavenumbers. The antisymmetric stretch appears at higher frequency (3450-3350 wavenumbers) with medium to strong intensity, while the symmetric stretch occurs at lower frequency (3350-3250 wavenumbers) [17] [16] [18]. In aromatic amines, these bands typically appear 40-70 wavenumbers higher than in aliphatic systems due to the conjugation effects with the aromatic ring [16] [19].

The amino group also produces a characteristic bending vibration around 1620-1580 wavenumbers, which can sometimes be confused with carbonyl stretching absorptions due to their similar frequency range [16] [20]. This band is typically of medium intensity and provides confirmatory evidence for the presence of primary amine functionality.

Phenolic Hydroxyl Group Vibrations

The phenolic hydroxyl group generates a broad, intense absorption band between 3600-3200 wavenumbers, characteristic of hydrogen-bonded systems [15] [12] [8]. The breadth of this absorption reflects the varying degrees of intermolecular hydrogen bonding present in the sample. The carbon-oxygen stretching vibration of the phenolic group appears as a strong band between 1200-1000 wavenumbers, providing diagnostic information for phenol identification [15] [21] [22].

Aromatic Ring Vibrational Modes

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1500 wavenumber region, with intensities enhanced by the electron-donating amino substituent [19] [23] [24]. The aromatic carbon-hydrogen bending vibrations appear between 900-700 wavenumbers, with the specific pattern providing information about the substitution pattern on the benzene ring [19] [23].

The carbon-nitrogen stretching vibration of the aromatic amine appears as a strong band between 1350-1250 wavenumbers, shifted to higher frequency compared to aliphatic amines due to the aromatic conjugation effects [16] [25]. The carbon-bromine stretching vibration generates a medium-intensity band in the 800-650 wavenumber region, characteristic of aromatic bromide compounds [26] [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed structural information through characteristic fragmentation patterns that reflect the molecular composition and bonding characteristics of 4-Amino-2-bromo-6-fluorophenol [28] [29] [30].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 206/204, exhibiting the characteristic bromine isotope pattern with peaks separated by two mass units in the ratio of approximately 1:1 reflecting the natural abundance of bromine-79 and bromine-81 isotopes [30] [31] [32]. The molecular ion typically shows low to medium intensity due to the relatively easy fragmentation of the amino and hydroxyl substituents [28] [33].

The primary fragmentation pathways involve alpha-cleavage adjacent to the amino group, leading to loss of ammonia (mass 17) to produce fragment ions at mass-to-charge ratio 187/185 [28] [31]. This fragmentation is characteristic of aromatic amines and represents one of the most prominent fragmentation pathways. Loss of the bromine atom generates a high-intensity fragment at mass-to-charge ratio 128, corresponding to the formula C₆H₅FNO⁺ [29] [30].

Secondary Fragmentation Processes

Secondary fragmentation involves the loss of multiple neutral species, producing fragment ions at mass-to-charge ratio 158/156 through combined loss of amino and carbonyl groups [30] [31]. Rearrangement processes generate fragment ions at mass-to-charge ratio 109, corresponding to fluorinated amino phenol derivatives without the bromine substituent [28] [34].

Aromatic ring fragmentation produces characteristic fragment ions including the tropylium ion at mass-to-charge ratio 91, the phenyl cation at mass-to-charge ratio 77, and various smaller aromatic fragments at mass-to-charge ratios 65 and 51 [28] [32] [33]. These fragments provide confirmatory evidence for the aromatic nature of the compound and follow established patterns for substituted aromatic systems.

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopy reveals the electronic structure and conjugation effects in 4-Amino-2-bromo-6-fluorophenol through characteristic absorption bands corresponding to specific electronic transitions [35] [36] [37] [38].

Primary Electronic Transitions

The compound exhibits a primary absorption band (B-band) in the wavelength range of 240-260 nanometers with high extinction coefficients (5000-15000 molar⁻¹ centimeter⁻¹), corresponding to π → π* transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [37] [39] [38]. This transition shows a bathochromic shift compared to unsubstituted phenol due to the electron-donating effects of the amino group, which increases the electron density in the aromatic π-system [36] [39] [40].

The secondary absorption band (C-band) appears at longer wavelengths in the 280-310 nanometer region with moderate extinction coefficients (2000-8000 molar⁻¹ centimeter⁻¹) [37] [39] [38]. This band corresponds to π → π* transitions from lower-energy occupied molecular orbitals and shows hypsochromic shifts due to the electron-withdrawing effects of the bromine and fluorine substituents [41] [39] [38].

Charge Transfer and Additional Transitions

The amino group contributes additional electronic transitions through nitrogen lone pair excitation, manifesting as an R-band in the 320-350 nanometer region with lower extinction coefficients (500-2000 molar⁻¹ centimeter⁻¹) [36] [42] [38]. This n → π* transition is particularly sensitive to solvent effects and hydrogen bonding interactions, showing significant solvatochromic behavior [39] [43].

Intramolecular charge transfer transitions may appear at longer wavelengths (350-400 nanometers) with low extinction coefficients (100-1000 molar⁻¹ centimeter⁻¹), reflecting interactions between the electron-donating amino group and electron-withdrawing halogen substituents [44] [45] [39]. These transitions are often pH-dependent and can provide information about the ionization behavior of the phenolic hydroxyl group [39] [43] [46].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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